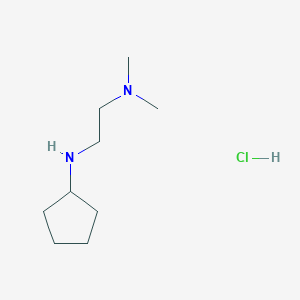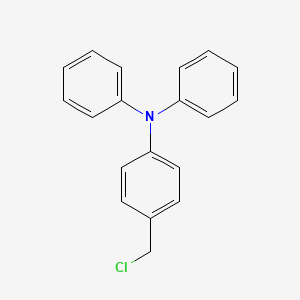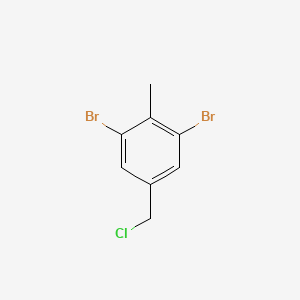
2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a fluoro group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene typically involves the bromination of 1-fluoro-4-methoxybenzene followed by the introduction of the bromoethyl group. One common method involves the reaction of 1-fluoro-4-methoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromo group. The resulting intermediate is then reacted with ethylene oxide to introduce the bromoethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-(2-azidoethyl)-1-fluoro-4-methoxybenzene.
Oxidation: Formation of 2-(2-bromoethyl)-1-fluoro-4-methoxybenzaldehyde.
Reduction: Formation of 2-(2-ethyl)-1-fluoro-4-methoxybenzene.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromoethyl group allows for covalent modification of target proteins, while the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromoethyl)-1,3-dioxolane
- 2-Bromoethyl methyl ether
- (2-Bromoethyl)benzene
Uniqueness
2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the fluoro group enhances its stability and lipophilicity, while the methoxy group can influence its reactivity and solubility. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H10BrFO |
|---|---|
Peso molecular |
233.08 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-1-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO/c1-12-8-2-3-9(11)7(6-8)4-5-10/h2-3,6H,4-5H2,1H3 |
Clave InChI |
USRXSZDJODNKIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)F)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



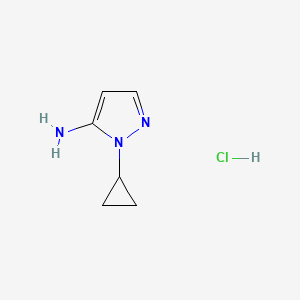


![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)


![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
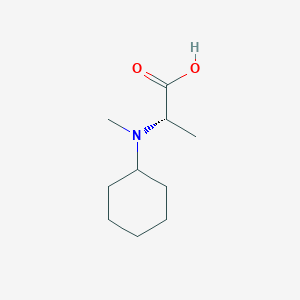
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)

